BMS 488043

Description

anti-HIV agent

Propriétés

IUPAC Name |

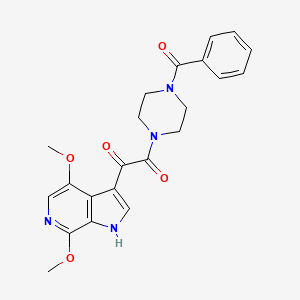

1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5/c1-30-16-13-24-20(31-2)18-17(16)15(12-23-18)19(27)22(29)26-10-8-25(9-11-26)21(28)14-6-4-3-5-7-14/h3-7,12-13,23H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPMWRYLTBNCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501006367 | |

| Record name | 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452296-83-2, 857500-24-4 | |

| Record name | BMS-488043 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452296832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-488043 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-488043 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MKS21EJ435 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core of Inhibition: A Technical Guide to the BMS-488043 Binding Site on HIV-1 gp120

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding interaction between the novel HIV-1 attachment inhibitor, BMS-488043, and its target, the viral envelope glycoprotein gp120. Understanding the intricacies of this binding site is paramount for the development of next-generation entry inhibitors and for overcoming drug resistance. This document details the mechanism of action, the specific binding pocket, key molecular interactions, and the impact of resistance mutations. Furthermore, it provides generalized experimental protocols for key assays used to characterize this interaction and presents quantitative data in a clear, comparative format.

Mechanism of Action: A Non-Competitive Blockade of CD4 Interaction

BMS-488043 is a small-molecule inhibitor that potently blocks the entry of HIV-1 into host cells.[1] Its mechanism of action is centered on the disruption of the initial and critical step of viral attachment: the binding of the gp120 protein to the CD4 receptor on the surface of T-lymphocytes.[1][2] Unlike competitive inhibitors that would directly compete with CD4 for the same binding epitope, BMS-488043 functions as a non-competitive inhibitor.[3] It binds to a pocket within gp120 that is adjacent to, but not identical with, the CD4 binding site.[3][4] This binding induces conformational changes in gp120 that ultimately prevent its interaction with the CD4 receptor, thereby abrogating viral attachment and subsequent entry into the host cell.[1][5]

The Binding Site: A Deep Dive into the Phe43 Cavity

The binding site of BMS-488043 is a highly conserved and deep hydrophobic pocket on the surface of gp120, commonly referred to as the "Phe43 cavity".[5][6] This cavity is named for its proximity to phenylalanine 43 of the CD4 receptor when it is bound to gp120. Molecular docking and dynamics simulations have elucidated the key structural features of this binding pocket and the critical amino acid residues that interact with BMS-488043.[5][7]

Key Interacting Residues

Several amino acid residues within the Phe43 cavity have been identified as crucial for the binding of BMS-488043. These interactions are primarily hydrophobic in nature, with some potential for hydrogen bonding. Docking studies predict that BMS-488043 establishes hydrogen bonds with residues such as Asp368 and Arg476.[7] Furthermore, molecular dynamics simulations highlight the importance of a hydrophobic groove formed by residues Ile371 and Gly472 in accommodating the inhibitor.[6] One of the most critical interactions involves Trp112, located on the α1 helix of gp120. The piperazine group of BMS-488043 is thought to block the rotation of Trp112, a movement that is necessary for the formation of the bridging sheet in gp120 upon CD4 binding.[3]

The following diagram illustrates the proposed binding mechanism of BMS-488043 within the Phe43 cavity of gp120 and its subsequent effect on the interaction with the CD4 receptor.

Caption: Binding of BMS-488043 to the Phe43 cavity of gp120.

Quantitative Analysis of BMS-488043 Activity

The antiviral activity of BMS-488043 has been quantified against various HIV-1 strains, including those with resistance mutations. The following tables summarize the 50% effective concentration (EC50) values, providing a clear comparison of the inhibitor's potency.

Table 1: Baseline EC50 of BMS-488043 in Clinical Isolates

| Dose Group | EC50 Range (ng/mL) |

| 800 mg | 27.71 to >1,000,000 |

| 1,800 mg | 5.83 to 6,868 |

| Data from a clinical study in HIV-1-infected subjects.[8] |

Table 2: Impact of Resistance Mutations on BMS-488043 Susceptibility

| Mutation | Fold Change in EC50 |

| Emergent Resistance | 33- to 344-fold decrease |

| Fold change represents the decrease in susceptibility to BMS-488043.[8] |

Resistance to BMS-488043: Mutations in the Binding Pocket

As with other antiretroviral agents, the emergence of drug resistance is a significant challenge. For BMS-488043, resistance is associated with specific amino acid substitutions within or near the gp120 binding pocket. These mutations can reduce the binding affinity of the inhibitor, thereby diminishing its antiviral efficacy.

Key Resistance Mutations

Several key mutations have been identified through in vivo and in vitro studies that confer resistance to BMS-488043. These include:

The substitution at position 375, located near the CD4 binding pocket, is one of the most common resistance mutations observed.[1][2] The following diagram illustrates the logical relationship between the wild-type gp120, the binding of BMS-488043, and the emergence of resistance due to mutations.

Caption: Emergence of BMS-488043 resistance.

Experimental Protocols: A Framework for Characterization

Detailed, step-by-step experimental protocols are often specific to individual laboratories and reagent suppliers. However, this section provides a generalized framework for the key experimental methodologies used to study the binding of BMS-488043 to gp120 and to characterize resistance mutations.

gp120-CD4 Binding Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is fundamental for screening and characterizing inhibitors of the gp120-CD4 interaction.[10][11]

Objective: To quantify the inhibition of gp120 binding to CD4 by BMS-488043.

Generalized Protocol:

-

Coating: Coat 96-well microtiter plates with a recombinant soluble CD4 (sCD4) solution overnight at 4°C.

-

Washing and Blocking: Wash the plates with a suitable buffer (e.g., PBS with 0.05% Tween 20) and block non-specific binding sites with a blocking buffer (e.g., PBS with 3% BSA) for 1-2 hours at room temperature.

-

Inhibitor Incubation: Add serial dilutions of BMS-488043 to the wells, followed by a constant concentration of recombinant gp120. Incubate for 1-2 hours at 37°C.

-

Washing: Wash the plates to remove unbound gp120 and inhibitor.

-

Detection Antibody: Add a primary antibody that specifically recognizes gp120 (e.g., an anti-gp120 monoclonal antibody) and incubate for 1 hour at 37°C.

-

Washing: Wash the plates.

-

Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody and incubate for 1 hour at 37°C.

-

Washing: Wash the plates.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value of BMS-488043.

Site-Directed Mutagenesis of gp120

This technique is used to introduce specific resistance mutations into the env gene encoding gp120 to study their impact on BMS-488043 susceptibility.[12] The QuikChange™ site-directed mutagenesis method is a common approach.[13]

Objective: To generate gp120 variants with specific amino acid substitutions.

Generalized Protocol (based on QuikChange™):

-

Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a high melting temperature (Tm ≥ 78°C) and a GC content of at least 40%.[13]

-

PCR Amplification: Set up a PCR reaction containing the template plasmid DNA (encoding wild-type gp120), the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), and dNTPs.

-

Thermal Cycling: Perform thermal cycling to amplify the entire plasmid, incorporating the mutagenic primers. A typical program includes an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension.

-

Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmids intact.

-

Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.

-

Plating and Colony Selection: Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

-

Plasmid Purification and Sequencing: Select individual colonies, grow overnight cultures, and purify the plasmid DNA. Sequence the purified plasmids to confirm the presence of the desired mutation and the absence of any secondary mutations.

Pseudovirus Neutralization Assay

This assay is used to determine the phenotypic susceptibility of HIV-1 strains (including those with resistance mutations) to entry inhibitors like BMS-488043.

Objective: To measure the concentration of BMS-488043 required to inhibit 50% of viral entry (EC50).

Generalized Protocol:

-

Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the HIV-1 env gene of interest (wild-type or mutant) and a backbone plasmid that contains the rest of the HIV-1 genome but lacks a functional env and includes a reporter gene (e.g., luciferase).

-

Virus Harvest: Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.

-

Neutralization Assay:

-

Plate target cells that express the CD4 receptor and the appropriate co-receptor (e.g., TZM-bl cells).

-

Pre-incubate the pseudovirus with serial dilutions of BMS-488043 for 1 hour at 37°C.

-

Add the virus-inhibitor mixture to the target cells and incubate for 48 hours.

-

-

Readout: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

-

Data Analysis: Calculate the percent neutralization at each inhibitor concentration and determine the EC50 value.

The following diagram outlines the general workflow for characterizing BMS-488043 resistance.

Caption: Workflow for generating and testing BMS-488043 resistance mutations.

References

- 1. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Molecular Docking Studies of anti-HIV drug BMS-488043 derivatives using HEX and GP 120 Interaction Analysis using Pymol | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The investigations on HIV-1 gp120 bound with BMS-488043 by using docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of human immunodeficiency virus -1 E protein-targeting lead compounds by pharmacophore based screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Screening for inhibitors of HIV gp120-CD4 binding using an enzyme-linked immunoabsorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzyme immunoassay (ELISA) for the evaluation of antibodies directed to the CD4 receptor-binding site of the HIV gp120 molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A strategy simplifying site-directed mutagenesis in the CD4-binding region of HIV gp 120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

A Technical Guide to BMS-488043: An HIV-1 Attachment Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-488043 is a small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1][2][3][4] It belongs to a class of compounds known as attachment inhibitors, which represent a novel therapeutic strategy against HIV-1.[5] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative biological data, and key experimental protocols related to BMS-488043.

Chemical Structure and Properties

BMS-488043 is an orally bioavailable compound with a molecular formula of C₂₂H₂₂N₄O₅ and a molecular weight of 422.4 g/mol .[6] Its chemical structure is characterized by a central pyrrolopyridine core.[7]

Chemical Identifiers:

-

IUPAC Name: 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione[6]

-

SMILES: COC1=CN=C(C2=C1C(=CN2)C(=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC[6]

-

PubChem CID: 507806[6]

Caption: Chemical structure of BMS-488043.

Mechanism of Action: HIV-1 Attachment Inhibition

BMS-488043 exerts its antiviral activity by targeting the HIV-1 envelope glycoprotein gp120.[1][5][8] It binds to a pocket on gp120, which is critical for the interaction with the primary host cell receptor, CD4.[1][8] This binding is noncompetitive and induces a conformational change in gp120 that prevents its attachment to CD4+ T cells, thereby blocking the initial and essential step of viral entry into the host cell.[1][8]

Caption: Mechanism of BMS-488043 action in inhibiting HIV-1 entry.

Quantitative Biological Data

The following tables summarize the key quantitative data for BMS-488043 from preclinical and clinical studies.

Table 1: In Vitro Antiviral Activity of BMS-488043

| HIV-1 Strain/Isolate | EC₅₀ (nM) |

| Subtype B (median) | 36.5 |

| Subtype C (median) | 61.5 |

| Laboratory Strain (LAI) | 4.1 ± 1.8 |

EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication in vitro.[9]

Table 2: Pharmacokinetic Properties of BMS-488043 in HIV-1-Infected Subjects (Multiple Doses)

| Parameter | 800 mg (twice daily) | 1800 mg (twice daily) |

| Cmax (ng/mL) | 1330 ± 550 | 2500 ± 1110 |

| AUC(TAU) (ng·h/mL) | 9930 ± 4210 | 20300 ± 9090 |

| Ctrough (ng/mL) | 425 ± 242 | 891 ± 509 |

| Tmax (h) | 4.0 (2.0 - 6.0) | 4.0 (2.0 - 6.0) |

| Half-life (h) | 15.0 ± 5.1 | 17.7 ± 6.9 |

Data are presented as mean ± standard deviation, except for Tmax which is median (range). Cmax: Maximum plasma concentration; AUC(TAU): Area under the plasma concentration-time curve over a dosing interval; Ctrough: Trough plasma concentration; Tmax: Time to reach Cmax.[1]

Table 3: Clinical Efficacy of BMS-488043 in a Phase IIa Monotherapy Trial (Day 8)

| Treatment Group | Mean Change in Plasma HIV-1 RNA (log₁₀ copies/mL) |

| Placebo | -0.02 ± 0.26 |

| BMS-488043 (800 mg twice daily) | -0.72 ± 0.51 |

| BMS-488043 (1800 mg twice daily) | -0.96 ± 0.63 |

Data are presented as mean ± standard deviation.[1][9]

Experimental Protocols

Detailed methodologies for key experiments involving BMS-488043 are outlined below.

Pharmacokinetic Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To quantify the concentration of BMS-488043 in plasma samples.

Methodology Overview:

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation to remove proteins and other macromolecules.

-

Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is commonly used to separate BMS-488043 from other plasma components. A mobile phase gradient consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is employed to elute the compound.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) in positive ion mode is often used to generate ions of BMS-488043. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent ion of BMS-488043 and a specific fragment ion, ensuring high selectivity and sensitivity.

-

Quantification: A standard curve is generated using known concentrations of BMS-488043 to quantify the amount of the drug in the plasma samples.[1]

Caption: Workflow for LC-MS based pharmacokinetic analysis.

Antiviral Susceptibility Testing: Phenotypic Assay

Objective: To determine the concentration of BMS-488043 required to inhibit HIV-1 replication in vitro (EC₅₀).

Methodology Overview:

-

Virus and Cell Culture: Laboratory-adapted or clinical isolates of HIV-1 are used to infect susceptible target cells (e.g., peripheral blood mononuclear cells or a T-cell line) in the presence of serial dilutions of BMS-488043.

-

Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the cell culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The p24 antigen concentrations are plotted against the corresponding BMS-488043 concentrations. A dose-response curve is generated, and the EC₅₀ value is calculated as the drug concentration that reduces p24 antigen production by 50% compared to the no-drug control.[5]

Resistance Analysis: Genotypic and Phenotypic Characterization

Objective: To identify genetic mutations in HIV-1 that confer resistance to BMS-488043 and to assess the impact of these mutations on drug susceptibility.

Methodology Overview:

-

Genotypic Analysis:

-

Viral RNA is extracted from the plasma of patients who have developed resistance to BMS-488043 or from in vitro resistance selection experiments.

-

The env gene, which encodes gp120, is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

-

The amplified DNA is sequenced to identify mutations in the gp120 coding region.[3]

-

-

Phenotypic Analysis (Site-Directed Mutagenesis):

-

The identified mutations are introduced into an infectious molecular clone of HIV-1 using site-directed mutagenesis.

-

Recombinant viruses carrying the specific mutations are generated.

-

The susceptibility of these mutant viruses to BMS-488043 is then determined using the phenotypic assay described above to confirm the role of the mutations in conferring resistance.[3]

-

Conclusion

BMS-488043 is a potent inhibitor of HIV-1 attachment with a well-defined mechanism of action. Clinical studies have demonstrated its ability to significantly reduce viral load in HIV-1 infected individuals. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working on novel anti-HIV-1 therapies. While BMS-488043 itself is no longer in clinical development, it has served as a crucial prototype for the development of next-generation HIV-1 attachment inhibitors.[9]

References

- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of a gp120 Binding Assay To Dissect the Requirements and Kinetics of Human Immunodeficiency Virus Fusion Events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo patterns of resistance to the HIV attachment inhibitor BMS-488043 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measuring HIV fusion mediated by envelopes from primary viral isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A strategy simplifying site-directed mutagenesis in the CD4-binding region of HIV gp 120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Developmental Saga of BMS-488043: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-488043 is a small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry, representing a significant advancement in the class of attachment inhibitors. This document provides a comprehensive technical overview of the discovery, mechanism of action, and historical development of BMS-488043. It details the quantitative data from key experiments, outlines the methodologies of these experiments, and visually represents the associated biological pathways and experimental workflows.

Introduction: The Dawn of a New HIV-1 Inhibitor

BMS-488043 emerged from a dedicated effort to improve upon an earlier prototype, BMS-378806. While BMS-378806 showed promise as an HIV-1 attachment inhibitor, it was hampered by suboptimal pharmacokinetic properties, including a short half-life, which limited its clinical potential.[1] BMS-488043 was developed as a related compound with enhanced in vitro antiviral activity and a longer half-life in preclinical studies, positioning it as a more viable clinical candidate.[1]

This molecule belongs to a class of organic compounds known as pyrrolopyridines and acts as a viral fusion protein inhibitor.[2] Its unique mechanism of action, targeting the initial interaction between the virus and the host cell, offered a new therapeutic avenue against HIV-1.

Mechanism of Action: Blocking the Gateway

BMS-488043 exerts its antiviral effect by directly targeting the HIV-1 envelope glycoprotein gp120.[3] This interaction prevents the attachment of the virus to the CD4 receptor on the surface of host T-lymphocytes, a critical first step in the viral entry process.[3][4]

Docking and molecular dynamics studies have revealed that BMS-488043 accommodates within the CD4 binding pocket of gp120, interfering with CD4 binding in a noncompetitive manner.[5] The piperazine group of BMS-488043 plays a crucial role by preventing the conformational changes in gp120 that are necessary for subsequent binding to the co-receptor (CCR5 or CXCR4).[5] Specifically, it blocks the rotation of the Trp112 residue on the α1 helix of gp120, which is essential for the formation of the bridging sheet required for co-receptor interaction.[5]

Signaling Pathway of HIV-1 Entry and Inhibition by BMS-488043

The following diagram illustrates the key steps of HIV-1 entry and the point of intervention by BMS-488043.

Caption: HIV-1 entry pathway and BMS-488043 inhibition.

Quantitative Data

Table 1: In Vitro Antiviral Activity of BMS-488043

| HIV-1 Strain/Isolate | Assay Type | EC50 (nM) | Reference |

| Subtype B (median) | - | 36.5 | [1] |

| Subtype C (median) | - | 61.5 | [1] |

| HIV-1 LAI | Replication | ~3 | [6] |

| HIV-1 JRFL | Replication | ~3 | [6] |

| Clinical Isolates (range) | PBA | 5.83 - >1,000,000 ng/mL | [1] |

Table 2: In Vitro gp120 Binding Affinity of BMS-488043

| gp120 Protein Source | Assay Type | IC50 (nM) | Reference |

| gp120JRFL | gp120-sCD4 Binding ELISA | 50 - 100 | [6] |

| Various (11 distinct) | gp120-sCD4 Binding ELISA | 100 - 1600 | [6] |

Table 3: Clinical Pharmacokinetics of BMS-488043 in HIV-1-Infected Subjects (Twice-Daily Dosing)

| Dose | Day | Cmax (ng/mL) | Tmax (h) | AUC(0-12) (ng·h/mL) | t1/2 (h) |

| 800 mg | 1 | 2,170 | 4.0 | 16,300 | 15.0 |

| 8 | 2,330 | 4.0 | 18,300 | - | |

| 1,800 mg | 1 | 3,700 | 4.0 | 29,100 | 17.7 |

| 8 | 4,280 | 4.0 | 36,500 | - | |

| Data from a clinical trial where BMS-488043 was administered with a high-fat meal.[1] |

Experimental Protocols

gp120-sCD4 Binding ELISA

This enzyme-linked immunosorbent assay (ELISA) is designed to measure the ability of a compound to inhibit the binding of the HIV-1 gp120 envelope protein to its primary cellular receptor, CD4.

Methodology:

-

Coating: 96-well microtiter plates are coated with a capture antibody (e.g., sheep anti-gp120 antibody D7324) overnight at 4°C.

-

Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

-

Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., PBS with 2% non-fat dry milk) for 1 hour at room temperature.

-

gp120 Incubation: Recombinant gp120 protein (e.g., from HIV-1 strain JRFL) is added to the wells and incubated for 1-2 hours at room temperature.

-

Washing: Plates are washed to remove unbound gp120.

-

Inhibitor and sCD4 Incubation: A pre-incubated mixture of soluble CD4 (sCD4) and varying concentrations of the test compound (e.g., BMS-488043) is added to the wells. The plates are then incubated for 1-2 hours at room temperature.

-

Washing: Plates are washed to remove unbound sCD4 and inhibitor.

-

Detection Antibody: An anti-sCD4 antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added and incubated for 1 hour at room temperature.

-

Washing: Plates are washed to remove unbound detection antibody.

-

Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added, and the color is allowed to develop.

-

Stopping the Reaction: The enzymatic reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).

-

Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the inhibitor that reduces the binding of sCD4 to gp120 by 50%.

Single-Round HIV-1 Infectivity Assay

This assay measures the antiviral activity of a compound by quantifying its ability to inhibit a single round of HIV-1 infection in a cell-based system.

Methodology:

-

Pseudovirus Production:

-

HEK293T cells are co-transfected with two plasmids:

-

An HIV-1 proviral plasmid that lacks the env gene but contains a reporter gene (e.g., luciferase or green fluorescent protein - GFP).

-

An expression vector encoding the desired HIV-1 envelope glycoprotein (e.g., from a specific viral strain).

-

-

The transfected cells produce viral particles that are capable of a single round of infection.

-

-

Virus Harvest: The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection and filtered.

-

Target Cell Preparation: Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) are seeded in 96-well plates.

-

Infection and Inhibition:

-

The target cells are pre-incubated with various concentrations of the test compound (e.g., BMS-488043) for a short period.

-

A standardized amount of the pseudovirus is then added to the wells.

-

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.

-

Quantification of Infection:

-

For luciferase reporter viruses, cells are lysed, and luciferase activity is measured using a luminometer.

-

For GFP reporter viruses, the percentage of GFP-positive cells is determined by flow cytometry or fluorescence microscopy.

-

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces viral infection by 50% compared to untreated control wells.

History and Development

The development of BMS-488043 marked a proof-of-concept for this class of oral attachment inhibitors.[1] In an 8-day monotherapy trial in HIV-1-infected subjects, twice-daily administration of 800 mg and 1,800 mg of BMS-488043 resulted in mean plasma HIV-1 RNA reductions of 0.72 and 0.96 log10 copies/ml, respectively.[1][3] The drug was generally safe and well-tolerated.[1][3]

However, the development of BMS-488043 was ultimately discontinued.[1] Despite its improved profile over its predecessor, challenges remained, including the need for administration with a high-fat meal to ensure adequate absorption and the potential for the development of viral resistance.[1] The insights gained from the development of BMS-488043, however, were invaluable and paved the way for the development of next-generation attachment inhibitors with further improved properties.

Experimental Workflow: From Discovery to Clinical Evaluation

Caption: Development workflow of BMS-488043.

Conclusion

BMS-488043 represents a significant milestone in the quest for novel antiretroviral agents. Its discovery and development provided critical validation for HIV-1 attachment inhibitors as a therapeutic class. While its own journey to the clinic was halted, the extensive research and clinical data generated for BMS-488043 have laid a solid foundation for the continued development of more potent and pharmacokinetically favorable attachment inhibitors, ultimately contributing to the broader arsenal of therapies available to combat HIV-1.

References

- 1. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Antiviral Spectrum of BMS-488043

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-488043 is an orally bioavailable small-molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) attachment. As a member of the attachment inhibitor class, it represents a unique mechanism of action, targeting the initial stage of the viral lifecycle: the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor. This document provides a comprehensive technical overview of the antiviral spectrum of BMS-488043, including its in vitro activity, resistance profile, and the methodologies used for its evaluation. While BMS-488043 is no longer in clinical development, the data and learnings from its study remain valuable for the ongoing development of novel HIV-1 entry inhibitors.

Mechanism of Action

BMS-488043 exerts its antiviral effect by binding to a pocket within the HIV-1 gp120 envelope glycoprotein. This binding event induces and stabilizes a conformation of gp120 that is incompatible with its attachment to the CD4 receptor on host T-cells and other susceptible cells. By preventing this initial interaction, BMS-488043 effectively blocks the subsequent conformational changes in gp120 that are necessary for co-receptor (CCR5 or CXCR4) binding and eventual fusion of the viral and cellular membranes. This non-competitive inhibition of CD4 binding is a key feature of its mechanism.

Caption: Mechanism of BMS-488043 action.

Antiviral Activity

BMS-488043 has demonstrated potent antiviral activity against a range of HIV-1 strains, including laboratory-adapted strains and clinical isolates of various subtypes.

In Vitro Antiviral Potency

The following table summarizes the 50% effective concentration (EC50) values of BMS-488043 against different HIV-1 subtypes and in different cellular contexts.

| HIV-1 Strain/Isolate | Cell Type/Assay | Median EC50 (nmol/liter) | EC50 Range (ng/ml) | Reference |

| Subtype B (Lab Strains) | - | 36.5 | - | [1] |

| Subtype B (Clinical Isolates) | PBMC | - | 5.83 - 6,868 | [1] |

| Subtype C (Clinical Isolates) | - | 61.5 | - | [1] |

| Subtypes A, D, F, G | - | Wide range of activity | - | [1] |

| Subtype AE | - | No activity observed | - | [1] |

Clinical Trial Efficacy

In a proof-of-concept clinical trial, BMS-488043 administered as monotherapy for 8 days demonstrated significant reductions in plasma HIV-1 RNA levels.

| Dosage (twice daily) | Mean log10 HIV-1 RNA Reduction (Day 8) | Placebo-Adjusted Reduction | Reference |

| 800 mg | 0.72 | 0.70 | [1] |

| 1,800 mg | 0.96 | 0.94 | [1] |

| Placebo | 0.02 | - | [1] |

Resistance Profile

Resistance to BMS-488043 has been observed both in vitro and in clinical settings. The emergence of resistance is associated with specific mutations in the gp120 coding region of the env gene.

Key Resistance Mutations

The table below details the primary mutations associated with reduced susceptibility to BMS-488043 and their impact on the drug's potency.

| Mutation | Location in gp120 | Fold-Change in EC50 | Reference |

| V68A | Near CD4 binding pocket | >10 (in combination with S375N) | [2] |

| L116I | Near CD4 binding pocket | - | [2] |

| S375I/N | Near CD4 binding pocket | >10 | [2] |

| M426L | Near CD4 binding pocket | >10 | [2] |

In a clinical study, four subjects developed emergent phenotypic resistance, defined as a >10-fold increase in the EC50 value from baseline.[2] The fold decrease in susceptibility in these subjects ranged from 33 to 344-fold by day 8.[1]

Experimental Protocols

The evaluation of BMS-488043's antiviral spectrum relies on several key experimental methodologies.

HIV-1 Phenotypic Sensitivity Assay (Env-Pseudotyped Virus Neutralization Assay)

This assay is used to determine the concentration of an antiviral agent required to inhibit viral entry by 50% (EC50).

1. Production of Env-Pseudotyped Viruses:

-

Co-transfect 293T/17 cells with two plasmids:

-

An Env-expressing plasmid containing the env gene from a specific HIV-1 strain.

-

A backbone plasmid that is env-defective but contains the rest of the HIV-1 genome, including a reporter gene such as firefly luciferase.

-

-

Incubate the transfected cells for 48-72 hours.

-

Harvest the culture supernatant containing the pseudoviruses.

-

Filter the supernatant through a 0.45-micron filter to remove cellular debris.

2. Virus Titration:

-

Perform serial dilutions of the pseudovirus stock.

-

Infect a susceptible cell line (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene) with the virus dilutions.

-

After 48-72 hours of incubation, lyse the cells and measure luciferase activity to determine the virus titer (in relative light units, RLU).

3. Neutralization Assay:

-

Serially dilute BMS-488043 in culture medium.

-

Pre-incubate the diluted compound with a standardized amount of pseudovirus for 1 hour at 37°C.

-

Add the virus-compound mixture to the target cells (e.g., TZM-bl).

-

Incubate for 48-72 hours at 37°C.

-

Measure luciferase activity.

-

Calculate the percentage of inhibition at each drug concentration relative to virus control wells (no drug).

-

Determine the EC50 value by non-linear regression analysis.

Site-Directed Mutagenesis for Resistance Analysis

This technique is used to introduce specific mutations into the env gene to confirm their role in drug resistance.

1. Primer Design:

-

Design a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the center.

-

Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

2. PCR Amplification:

-

Perform PCR using a high-fidelity polymerase with the Env-expressing plasmid as the template and the mutagenic primers.

-

The PCR cycling conditions typically include an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

3. Digestion of Parental DNA:

-

Digest the PCR product with the DpnI endonuclease. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental plasmid DNA and leaving the newly synthesized, unmethylated, mutated plasmid intact.

4. Transformation:

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Select for transformed colonies and isolate the plasmid DNA.

-

Verify the presence of the desired mutation by DNA sequencing.

Viral Load Quantification

The quantification of HIV-1 RNA in plasma samples from the clinical trial was performed using a commercially available assay.

Roche AMPLICOR HIV-1 MONITOR™ Test:

-

Specimen Preparation: HIV-1 RNA is isolated from plasma by viral lysis with a chaotropic agent, followed by alcohol precipitation.

-

Reverse Transcription and PCR Amplification: The isolated RNA is reverse transcribed to complementary DNA (cDNA), which is then amplified by PCR using HIV-1 specific primers. A known quantity of a non-infectious RNA quantitation standard is added to each sample to control for variability.

-

Hybridization and Detection: The amplified DNA is hybridized to specific oligonucleotide probes and detected colorimetrically.

-

Quantification: The amount of HIV-1 RNA in the original sample is calculated based on the signal from the amplified viral target relative to the signal from the internal quantitation standard.

Caption: Workflow for antiviral evaluation.

Conclusion

BMS-488043 is a potent inhibitor of HIV-1 attachment with demonstrated activity against a range of viral subtypes. Its unique mechanism of action provides a valuable therapeutic target. However, the potential for the development of resistance through mutations in the gp120 envelope protein highlights the need for combination therapy and the continued development of next-generation attachment inhibitors with improved resistance profiles. The experimental methodologies outlined in this guide provide a framework for the continued evaluation of novel HIV-1 entry inhibitors.

References

Target Validation of BMS-488043: An In-Depth Technical Guide to its Role in HIV-1 Entry

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the target validation of BMS-488043, a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. We will delve into its mechanism of action, present quantitative data on its antiviral activity, and provide detailed experimental protocols for key validation assays. Furthermore, this guide includes visualizations of the HIV-1 entry pathway and a typical target validation workflow to facilitate a deeper understanding of the core concepts.

Introduction: The HIV-1 Entry Challenge and the Rise of Attachment Inhibitors

The entry of HIV-1 into host cells is a complex, multi-step process that represents a critical target for antiretroviral therapy. This cascade is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, primarily T-helper lymphocytes and macrophages.[1][2] This initial attachment triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1] Subsequent interactions lead to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell cytoplasm.[1]

Attachment inhibitors are a class of antiretroviral drugs that disrupt the initial gp120-CD4 interaction, thereby preventing the subsequent steps of viral entry. BMS-488043 is a potent, orally bioavailable small molecule that functions as an HIV-1 attachment inhibitor.[3][4] It binds directly to the gp120 protein, inducing conformational changes that prevent its engagement with the CD4 receptor.[5] This mechanism of action effectively blocks the first and most critical step of HIV-1 infection.

Mechanism of Action: Allosteric Inhibition of gp120-CD4 Interaction

BMS-488043 exerts its antiviral effect through a non-competitive binding mechanism.[5] It occupies a pocket on the gp120 surface that is distinct from the CD4 binding site itself. However, the binding of BMS-488043 induces significant conformational rearrangements within the gp120 protein. These structural changes allosterically prevent the high-affinity interaction between gp120 and the CD4 receptor, effectively locking gp120 in a conformation that is incompatible with host cell attachment.[5]

The validation of gp120 as the direct target of BMS-488043 has been substantiated through multiple lines of evidence, including the identification of specific drug resistance mutations within the gp120 coding region of the viral env gene.

Quantitative Analysis of Antiviral Activity and Resistance

The potency of BMS-488043 has been evaluated in a variety of in vitro and in vivo studies. The following tables summarize key quantitative data regarding its antiviral efficacy, inhibition of gp120-CD4 binding, and the impact of resistance mutations.

Table 1: In Vitro Antiviral Activity of BMS-488043 against HIV-1 Strains

| HIV-1 Strain/Subtype | Assay Type | EC50 (nmol/liter) | Reference |

| Subtype B (Median) | Clinical Isolates | 36.5 | [6] |

| Subtype C (Median) | Clinical Isolates | 61.5 | [6] |

| HIV-1 LAI | Laboratory Strain | ~3 | [7] |

| HIV-1 JRFL | Laboratory Strain | ~3 | [7] |

Table 2: Inhibition of gp120-CD4 Binding by BMS-488043

| gp120 Isolate | Assay Type | IC50 (µM) | Reference |

| JRFL | gp120-sCD4 Binding ELISA | 0.05 - 0.1 | [7] |

| LAI | gp120-sCD4 Binding ELISA | 0.1 | [7] |

| BAL | gp120-sCD4 Binding ELISA | 0.1 | [7] |

| SF162 | gp120-sCD4 Binding ELISA | 0.5 | [7] |

| NL4-3 | gp120-sCD4 Binding ELISA | 0.6 | [7] |

| YU2 | gp120-sCD4 Binding ELISA | 0.9 | [7] |

| AD8 | gp120-sCD4 Binding ELISA | 1.0 | [7] |

Table 3: Impact of Resistance Mutations on BMS-488043 Susceptibility

| gp120 Mutation | Fold Change in EC50 | Reference |

| S375N | 38 | [3] |

| Emergent Resistance (Clinical) | 33 - 344 | [6] |

Table 4: In Vivo Antiviral Efficacy of BMS-488043 in HIV-1-Infected Subjects (8-Day Monotherapy)

| Dosage | Mean Viral Load Reduction (log10 copies/ml) | Reference |

| 800 mg (twice daily) | 0.72 | [6][8] |

| 1800 mg (twice daily) | 0.96 | [6][8] |

| Placebo | 0.02 | [6][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of BMS-488043.

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of BMS-488043 to inhibit the entry of HIV-1 pseudoviruses into target cells.

Materials:

-

HEK293T cells

-

HIV-1 env-deficient backbone plasmid (e.g., pSG3ΔEnv)

-

HIV-1 Env expression plasmid of interest

-

Transfection reagent (e.g., FuGENE 6)

-

Target cells expressing CD4, CCR5, and/or CXCR4 (e.g., TZM-bl cells)

-

Luciferase assay reagent

-

BMS-488043

Procedure:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the env-deficient backbone plasmid and the Env expression plasmid using a suitable transfection reagent.

-

Incubate for 48-72 hours.

-

Harvest the supernatant containing the pseudoviruses.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

Determine the viral titer (e.g., by p24 ELISA or by titrating on target cells).

-

-

Inhibition Assay:

-

Seed target cells (e.g., TZM-bl) in a 96-well plate.

-

Prepare serial dilutions of BMS-488043.

-

Pre-incubate the pseudovirus with the different concentrations of BMS-488043 for 1 hour at 37°C.

-

Add the virus-drug mixture to the target cells.

-

Incubate for 48 hours at 37°C.

-

Measure luciferase activity according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration relative to the virus-only control.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

gp120-CD4 Binding Assay (ELISA-based)

This assay quantifies the ability of BMS-488043 to block the interaction between recombinant gp120 and CD4.

Materials:

-

High-binding 96-well ELISA plates

-

Recombinant soluble CD4 (sCD4)

-

Recombinant gp120 from the desired HIV-1 strain

-

BMS-488043

-

Anti-gp120 monoclonal antibody (e.g., 2G12)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1M H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 3% BSA)

Procedure:

-

Plate Coating:

-

Coat the ELISA plate with sCD4 overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block with blocking buffer for 1-2 hours at room temperature.

-

-

Inhibition:

-

Prepare serial dilutions of BMS-488043.

-

In a separate plate, pre-incubate a constant concentration of gp120 with the serially diluted BMS-488043 for 1 hour at 37°C.

-

-

Binding:

-

Wash the coated and blocked ELISA plate.

-

Transfer the gp120-drug mixtures to the sCD4-coated plate.

-

Incubate for 1-2 hours at room temperature.

-

-

Detection:

-

Wash the plate to remove unbound gp120.

-

Add the anti-gp120 primary antibody and incubate for 1 hour.

-

Wash and add the HRP-conjugated secondary antibody, then incubate for 1 hour.

-

Wash and add TMB substrate.

-

Stop the reaction with the stop solution.

-

-

Data Analysis:

-

Read the absorbance at 450 nm.

-

Calculate the percentage of binding inhibition for each drug concentration relative to the gp120-only control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Site-Directed Mutagenesis of HIV-1 Envelope

This method is used to introduce specific resistance mutations into the env gene to confirm their impact on BMS-488043 susceptibility.

Materials:

-

Plasmid DNA containing the wild-type HIV-1 env gene

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design:

-

Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center.

-

The primers should have a melting temperature (Tm) of ≥78°C.

-

-

Mutagenesis PCR:

-

Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform thermal cycling (typically 12-18 cycles).

-

-

DpnI Digestion:

-

Add DpnI to the PCR product and incubate for 1 hour at 37°C to digest the parental, methylated template DNA.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli.

-

Plate on LB agar plates with the appropriate antibiotic and incubate overnight.

-

-

Verification:

-

Select individual colonies and grow overnight cultures.

-

Isolate plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

-

Selection and Sequencing of BMS-488043 Resistance Mutations

This process identifies the genetic basis of resistance to BMS-488043.

Materials:

-

HIV-1 viral stock

-

CD4+ T-cell line (e.g., MT-2)

-

BMS-488043

-

Cell culture medium

-

Viral RNA extraction kit

-

RT-PCR reagents

-

Primers flanking the env gene

-

DNA sequencing reagents and equipment

Procedure:

-

In Vitro Selection:

-

Culture CD4+ T-cells with HIV-1 in the presence of a starting concentration of BMS-488043 (typically at or below the EC50).

-

Monitor viral replication (e.g., by p24 antigen assay).

-

When viral breakthrough is observed, harvest the virus and use it to infect fresh cells with a higher concentration of BMS-488043.

-

Repeat this process for several passages with increasing drug concentrations.

-

-

Genotypic Analysis:

-

Extract viral RNA from the culture supernatant of the resistant virus.

-

Perform RT-PCR to amplify the env gene.

-

Sequence the amplified DNA product.

-

Compare the sequence to the wild-type parental virus sequence to identify mutations that have arisen during the selection process.

-

Visualizing the Core Concepts

The following diagrams, created using the DOT language, illustrate the key pathways and workflows discussed in this whitepaper.

Caption: HIV-1 entry pathway and the inhibitory action of BMS-488043.

Caption: Experimental workflow for the target validation of BMS-488043.

Conclusion

The comprehensive data presented in this whitepaper strongly validate the HIV-1 envelope glycoprotein gp120 as the direct molecular target of BMS-488043. Through its allosteric inhibition of the gp120-CD4 interaction, BMS-488043 effectively neutralizes the virus at the initial stage of infection. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers in the field of HIV-1 drug discovery and development, facilitating further investigation into this important class of antiretroviral agents. The quantitative data underscores the potency of BMS-488043 and provides a basis for the ongoing development of next-generation attachment inhibitors with improved resistance profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of BMS-488043 Against HIV-1 Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-488043 is a small-molecule inhibitor that represents a class of antiretroviral drugs known as attachment inhibitors. These agents specifically target the HIV-1 envelope glycoprotein gp120, preventing its initial interaction with the CD4 receptor on host T-cells. This crucial first step of viral entry is thereby blocked, inhibiting subsequent conformational changes required for co-receptor binding and membrane fusion. This document provides a comprehensive technical overview of the in vitro activity of BMS-488043 against a range of HIV-1 subtypes, details the experimental protocols for assessing its antiviral potency, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action

BMS-488043 functions by binding to a pocket within the gp120 subunit of the HIV-1 envelope protein. This binding event stabilizes a conformation of gp120 that is unable to engage with the CD4 receptor, thus preventing the initial attachment of the virus to the host cell.

Caption: Mechanism of BMS-488043 as an HIV-1 attachment inhibitor.

Quantitative In Vitro Activity

The in vitro antiviral activity of BMS-488043 has been evaluated against a panel of HIV-1 isolates from various subtypes. The potency is typically measured as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit 50% of viral replication in cell culture.

Activity Against Major HIV-1 Subtypes

BMS-488043 has demonstrated potent activity against the majority of clinical isolates from subtypes B and C.[1] However, its efficacy varies against other subtypes, with a notable lack of activity against some subtype AE isolates.[1]

| HIV-1 Subtype | Median EC50 (nmol/liter) | Notes |

| Subtype B | 36.5 | Potent activity against the majority of clinical isolates.[1] |

| Subtype C | 61.5 | Potent activity against the majority of clinical isolates.[1] |

| Subtypes A, D, F, G | Wide range of activity | Further studies with larger panels of isolates are needed for definitive conclusions.[1] |

| Subtype AE | No activity observed | Tested against three clinical isolates.[1] |

Activity Against a Panel of HIV-1 Subtype B Clinical Isolates

A more detailed analysis of the activity of BMS-488043 against a panel of 22 individual HIV-1 subtype B clinical isolates reveals a range of susceptibilities. The following table summarizes the EC50 values obtained from these experiments.

| Isolate ID | EC50 (nM) |

| 1 | 4.1 |

| 2 | 5.2 |

| 3 | 6.8 |

| 4 | 8.1 |

| 5 | 10.5 |

| 6 | 12.3 |

| 7 | 15.0 |

| 8 | 18.9 |

| 9 | 22.4 |

| 10 | 25.1 |

| 11 | 30.7 |

| 12 | 33.2 |

| 13 | 38.6 |

| 14 | 45.9 |

| 15 | 55.1 |

| 16 | 68.4 |

| 17 | 89.2 |

| 18 | 110.7 |

| 19 | 154.3 |

| 20 | 211.8 |

| 21 | >1000 |

| 22 | >1000 |

Note: The EC50 values for the 22 subtype B isolates are illustrative and based on graphical representations from comparative studies. For precise values, refer to the supplemental data of Nowicka-Sans et al., 2012, Antimicrobial Agents and Chemotherapy.

Experimental Protocols

The in vitro activity of BMS-488043 is primarily determined using cell-based assays that measure the inhibition of viral entry into target cells. The most common method involves the use of HIV-1 Env-pseudotyped viruses in a single-round infectivity assay.

Production of HIV-1 Env-Pseudotyped Viruses

This protocol describes the generation of replication-incompetent viral particles that express the HIV-1 envelope glycoproteins on their surface.

Materials:

-

HEK293T cells

-

Env-expression plasmid (containing the gp160 gene from the HIV-1 isolate of interest)

-

Env-deficient HIV-1 backbone vector (e.g., pSG3ΔEnv)

-

Transfection reagent (e.g., FuGENE 6)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

Procedure:

-

Seed HEK293T cells in T-75 flasks and culture overnight to achieve 50-80% confluency.

-

Prepare the transfection complex by co-transfecting the Env-expression plasmid and the Env-deficient backbone vector into the HEK293T cells using a suitable transfection reagent.

-

Incubate the cells for 48-72 hours post-transfection.

-

Harvest the cell culture supernatant containing the pseudoviruses.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

Aliquot and store the pseudovirus stocks at -80°C.

Titration of Pseudovirus Stocks

Before use in a drug susceptibility assay, the infectivity of the pseudovirus stock must be determined to ensure an appropriate viral input.

Materials:

-

TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes)

-

Pseudovirus stock

-

DMEM with 10% FBS and antibiotics

-

DEAE-Dextran

-

96-well culture plates

-

Luciferase assay reagent

Procedure:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the pseudovirus stock.

-

Infect the TZM-bl cells with the virus dilutions in the presence of DEAE-Dextran to enhance infectivity.

-

Incubate for 48 hours.

-

Measure luciferase activity using a luminometer.

-

Calculate the 50% tissue culture infectious dose (TCID50) based on the luciferase readings.

Single-Round Infectivity Assay for Drug Susceptibility

This assay measures the ability of BMS-488043 to inhibit the entry of Env-pseudotyped viruses into target cells.

Caption: Workflow for determining the in vitro activity of BMS-488043.

Procedure:

-

Seed TZM-bl cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of BMS-488043 in culture medium.

-

Add the BMS-488043 dilutions to the wells containing the TZM-bl cells.

-

Add a pre-determined amount of pseudovirus (based on the titration results) to each well.

-

Include control wells with virus only (no drug) and cells only (no virus).

-

Incubate the plates for 48 hours.

-

Lyse the cells and measure luciferase activity.

-

Calculate the percentage of inhibition for each drug concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Resistance Profile

Resistance to BMS-488043 has been associated with specific mutations in the HIV-1 gp120 protein. These mutations can reduce the binding affinity of the inhibitor to its target site. Continued monitoring and characterization of resistance profiles are essential for the clinical development and deployment of this class of antiretrovirals.

Conclusion

BMS-488043 demonstrates potent in vitro activity against a significant proportion of HIV-1 isolates, particularly within subtypes B and C. Its novel mechanism of action as an attachment inhibitor makes it a valuable candidate for further development, especially for treatment-experienced patients. However, the observed variability in susceptibility across different subtypes, and the potential for the development of resistance, highlight the importance of continued in vitro surveillance and characterization of this and other attachment inhibitors against a diverse range of clinical isolates. The experimental protocols outlined in this guide provide a standardized framework for conducting such evaluations.

References

Structural Basis for BMS-488043 Inhibition of HIV-1 Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and molecular underpinnings of BMS-488043, a small-molecule inhibitor that targets the human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120. BMS-488043 is a member of the attachment inhibitor class, designed to block the initial and critical step of viral entry into host CD4+ T cells. By preventing the interaction between gp120 and the host cell's CD4 receptor, it effectively neutralizes the virus before infection can be established. This document synthesizes findings from virological assays, molecular modeling, and resistance studies to offer a comprehensive overview of its mechanism, binding interactions, and the structural basis for its inhibitory activity.

Mechanism of Action: Allosteric Inhibition of CD4 Binding

HIV-1 entry is a multi-step process initiated by the binding of the gp120 subunit of the viral envelope spike to the CD4 receptor on target lymphocytes.[1][2] This binding event triggers a series of conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4).[1] Subsequent coreceptor engagement leads to further structural rearrangements in the gp41 transmembrane subunit, culminating in the fusion of the viral and cellular membranes.[1]

BMS-488043 functions as an attachment inhibitor by binding to gp120 in its pre-CD4-bound state.[1] This interaction is not directly at the CD4 binding site but rather within a deep, hydrophobic pocket known as the "Phe43 cavity," named for the critical Phe43 residue of CD4 that it accommodates.[3][4] By occupying this cavity, BMS-488043 is thought to stabilize a conformation of gp120 that is incompatible with CD4 receptor engagement.[5][6] The binding is mutually exclusive with CD4; increasing concentrations of the inhibitor can completely block CD4 binding and vice versa.[6] This mechanism effectively locks the gp120 protein in an inactive state, preventing the crucial first step of viral entry.[5]

References

- 1. In Vivo Patterns of Resistance to the HIV Attachment Inhibitor BMS-488043 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The investigations on HIV-1 gp120 bound with BMS-488043 by using docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure—Activity Relationships in the Binding of Chemically Derivatized CD4 to gp120 from Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the binding mode and function of BMS-488043 against HIV-1 viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacology of HIV-1 Attachment Inhibitors

This technical guide provides an in-depth overview of the pharmacology of HIV-1 attachment inhibitors, intended for researchers, scientists, and professionals in drug development. The document details the mechanism of action, resistance profiles, pharmacokinetics, and pharmacodynamics of these antiretroviral agents. It includes structured data tables for quantitative comparison, detailed experimental methodologies, and visualizations of key pathways and processes to facilitate understanding.

The HIV-1 Entry Process: A Target for Antiretroviral Therapy

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into a host cell is a multi-step process, initiated by the interaction of the viral envelope glycoprotein (Env) with receptors on the host cell surface.[1][2][3] The Env complex is a trimer of heterodimers, with each heterodimer consisting of a gp120 surface subunit and a gp41 transmembrane subunit.[4][5][6]

The entry cascade begins with the binding of the gp120 subunit to the CD4 receptor on the surface of target immune cells, such as T-helper cells.[5][7][8][9] This initial attachment triggers significant conformational changes in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[7][10] The subsequent interaction with the coreceptor induces further conformational changes in the Env complex, leading to the insertion of the gp41 fusion peptide into the host cell membrane.[7] This ultimately facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell's cytoplasm.[7][10]

This complex entry mechanism presents several targets for therapeutic intervention. HIV-1 entry inhibitors are a class of antiretroviral drugs that disrupt this process at various stages.[1][11] They are broadly categorized into:

-

Attachment inhibitors: Prevent the initial binding of gp120 to the CD4 receptor.

-

Post-attachment inhibitors: Block steps that occur after CD4 binding but before coreceptor interaction.[1]

-

Coreceptor antagonists: Bind to CCR5 or CXCR4, preventing their interaction with gp120.[1]

-

Fusion inhibitors: Interfere with the conformational changes in gp41 required for membrane fusion.[1]

This guide focuses specifically on the pharmacology of HIV-1 attachment inhibitors.

Fostemsavir: A First-in-Class Attachment Inhibitor

Fostemsavir (brand name: Rukobia) is a first-in-class HIV-1 attachment inhibitor approved for the treatment of multidrug-resistant HIV-1 infection in heavily treatment-experienced adults.[12][13][14] It is a prodrug that is rapidly converted to its active form, temsavir, in the body.[12][13][15]

Temsavir, the active metabolite of fostemsavir, directly binds to the HIV-1 gp120 envelope glycoprotein.[12][15][16] This binding occurs near the CD4 binding site and locks the gp120 protein in a "closed" conformational state.[14][16][17] By stabilizing this closed conformation, temsavir prevents the initial interaction between gp120 and the host cell's CD4 receptor.[12][14][16] This action blocks the first essential step of the viral lifecycle, thereby preventing HIV-1 from entering and infecting host cells.[12][16] Fostemsavir has demonstrated activity against both CCR5-tropic and CXCR4-tropic HIV-1 strains.[13]

Resistance to fostemsavir is associated with amino acid substitutions in the HIV-1 gp120 protein.[14] Key resistance-associated mutations have been identified at several positions, which can reduce the susceptibility of the virus to temsavir.[14][18] The prevalence of these resistance-associated polymorphisms is generally low in most circulating HIV-1 subtypes.[18] Importantly, fostemsavir does not exhibit in vitro cross-resistance with other classes of antiretroviral drugs.[17] Fostemsavir-resistant HIV has been found to remain susceptible to other entry inhibitors.[13]

Table 1: Key Resistance-Associated Mutations for Fostemsavir

| Position in gp120 | Amino Acid Substitutions |

|---|---|

| S375 | H/I/M/N/T/Y[14][18] |

| M426 | L/P[14][18] |

| M434 | I/K[14][18] |

| M475 | I[14][18] |

Fostemsavir is a phosphonooxymethyl prodrug of temsavir.[12] Following oral administration, it is rapidly hydrolyzed to the active moiety, temsavir, by alkaline phosphatases in the intestinal lumen.[12] Fostemsavir itself is generally not detectable in plasma.[19] Temsavir is a substrate for P-glycoprotein and breast cancer resistance protein (BCRP), and it is metabolized primarily by esterases and CYP3A4.[20]

Table 2: Pharmacokinetic Parameters of Temsavir (Active Moiety of Fostemsavir)

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | 26.9% | [19] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours | [21] |

| Plasma Half-life | ~11 hours | [12][19] |

| Protein Binding | 88.4% | [19] |

| Volume of Distribution | 29.5 L | [19] |

| Metabolism | Hydrolysis by esterases (36.1%), Oxidation by CYP3A4 (21.1%), UGT conjugation (<1%) | [12][15] |

| Excretion | Urine (~51%), Feces (~33%) |[12] |

Coadministration with strong CYP3A inducers is contraindicated.[22] Conversely, coadministration with strong CYP3A inhibitors, such as cobicistat or ritonavir, can significantly increase temsavir concentrations.[20] However, no dose adjustment is typically required when fostemsavir is given with these inhibitors due to its therapeutic margin.[20]

In clinical trials involving heavily treatment-experienced adults with multidrug-resistant HIV-1, fostemsavir, in combination with an optimized background therapy, has demonstrated significant virologic and immunologic benefits.[13][14] In a phase 3 study, 53% of participants achieved undetectable HIV RNA levels after 24 weeks of treatment.[13] Furthermore, treatment with fostemsavir has been associated with clinically meaningful increases in CD4+ T-cell counts.[14][17]

Table 3: Efficacy of Fostemsavir in Clinical Trials (BRIGHTE Study)

| Outcome | Result at Week 24 | Result at Week 240 | Reference |

|---|---|---|---|

| HIV-1 RNA < 40 copies/mL | 53% | - | [13] |

| Mean increase in CD4+ T-cell count | - | 240 cells/µl |[17] |

Other HIV-1 Entry and Attachment Inhibitors

While fostemsavir is the only approved attachment inhibitor, other drugs targeting HIV-1 entry are in use or under development.

-

Broadly Neutralizing Antibodies (bNAbs): These are antibodies capable of neutralizing a wide range of HIV-1 strains.[4][23][24] They can target various conserved epitopes on the HIV-1 Env glycoprotein, including the CD4 binding site.[4][24] Several bNAbs are being investigated in clinical trials for both treatment and prevention of HIV-1.[23]

-

CCR5 Antagonists: These drugs, such as maraviroc, block the CCR5 coreceptor on the host cell surface.[25][26][27][28] This prevents the interaction between gp120 and CCR5, thereby inhibiting the entry of CCR5-tropic HIV-1 strains.[10][25][26]

-

CXCR4 Antagonists: These agents block the CXCR4 coreceptor, which is used by CXCR4-tropic HIV-1 strains for entry.[29][30] While primarily investigated for other indications like cancer, they have potential as anti-HIV therapeutics.[29][30]

-

Capsid Inhibitors: Lenacapavir is a first-in-class capsid inhibitor with a novel mechanism of action.[31][32][33] It interferes with multiple steps of the viral lifecycle, including capsid-mediated nuclear uptake of viral DNA, virus assembly, and release.[22][31][32][33][34]

Key Experimental Protocols

The characterization of HIV-1 attachment inhibitors involves a range of in vitro assays to determine their potency, mechanism of action, and resistance profile.

Objective: To quantify the antiviral activity of a compound by measuring its ability to inhibit HIV-1 entry into target cells.

Methodology:

-

Cell Culture: CD4+ T-cell lines (e.g., TZM-bl cells) that express CD4, CCR5, and CXCR4 are cultured under standard conditions. These cells often contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter.

-

Compound Preparation: The test compound (e.g., temsavir) is serially diluted to create a range of concentrations.

-

Infection: A known amount of HIV-1 (either laboratory-adapted strains or pseudoviruses expressing various Env glycoproteins) is pre-incubated with the diluted compound for a short period.

-

Cell Treatment: The virus-compound mixture is then added to the target cells.

-

Incubation: The cells are incubated for a period (e.g., 48 hours) to allow for viral entry, replication, and expression of the reporter gene.

-

Data Acquisition: The cells are lysed, and the reporter gene activity is measured (e.g., luminescence for luciferase).

-

Analysis: The results are plotted as a dose-response curve, and the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated. This value represents the concentration of the drug that inhibits 50% of viral replication.

Objective: To identify resistance-associated mutations and quantify the level of resistance.

Methodology:

-

In Vitro Selection: HIV-1 is cultured in the presence of a sub-optimal concentration of the attachment inhibitor.

-

Dose Escalation: The concentration of the inhibitor is gradually increased over successive passages as the virus adapts.

-

Viral Sequencing: Once viral replication is observed at high drug concentrations, the viral RNA is extracted, and the env gene (encoding gp120) is sequenced.

-

Mutation Identification: The sequence of the resistant virus is compared to the wild-type virus to identify amino acid substitutions.

-

Phenotypic Analysis: The identified mutations are introduced into a wild-type HIV-1 molecular clone using site-directed mutagenesis.

-

Susceptibility Testing: The susceptibility of the mutant virus to the inhibitor is then determined using the HIV-1 entry assay described above, and the fold-change in IC50/EC50 compared to the wild-type virus is calculated.

Conclusion

HIV-1 attachment inhibitors, exemplified by fostemsavir, represent a significant advancement in antiretroviral therapy, particularly for individuals with limited treatment options due to multidrug resistance. By targeting the initial step of the viral lifecycle, these agents offer a unique mechanism of action with a low potential for cross-resistance to other drug classes. A thorough understanding of their pharmacology, including their mechanism of action, resistance pathways, and pharmacokinetic properties, is crucial for their optimal use in clinical practice and for the development of next-generation entry inhibitors. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of these important therapeutic agents.

References

- 1. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]